2-methyl-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline
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Overview
Description
2-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods. Finally, the aniline moiety is attached through a coupling reaction, such as a Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Continuous flow chemistry might also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aniline and tetrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.
Scientific Research Applications
2-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a ligand for certain receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The tetrazole ring can mimic the carboxylate group, allowing the compound to interact with biological targets in a similar manner.
Comparison with Similar Compounds
Similar Compounds
- **2-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE
- **2-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}BENZAMIDE
- **2-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}PHENOL
Uniqueness
The uniqueness of 2-METHYL-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, in particular, allows for unique interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C21H25N5 |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-methyl-N-[1-[1-(2-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline |
InChI |
InChI=1S/C21H25N5/c1-16-10-4-6-12-18(16)22-21(14-8-3-9-15-21)20-23-24-25-26(20)19-13-7-5-11-17(19)2/h4-7,10-13,22H,3,8-9,14-15H2,1-2H3 |
InChI Key |
UWRKNFKWRPYCPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2(CCCCC2)C3=NN=NN3C4=CC=CC=C4C |
Origin of Product |
United States |
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